N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide
Description
N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a nitro (-NO₂) and trifluoromethyl (-CF₃) substituent on the phenyl ring. For example, outlines the synthesis of N-(2-nitrophenyl)thiophene-2-carboxamide via reaction of 2-thiophenecarbonyl chloride with nitroaniline derivatives in acetonitrile under reflux conditions . This suggests that the target compound could be synthesized using similar protocols, substituting 2-methylbut-3-yn-2-amine for the nitroaniline precursor.
Such compounds are often explored in pharmaceuticals (e.g., kinase inhibitors in ) or agrochemicals (e.g., herbicides in ) due to their stability and interaction with biological targets .
Properties
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-4-16(2,3)21-15(23)14-13(7-8-27-14)26-10-5-6-12(22(24)25)11(9-10)17(18,19)20/h1,5-9H,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNGPYRJCAAHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=C(C=CS1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H16F3N3O3S
- Molecular Weight : 367.36 g/mol
- CAS Number : 306977-64-0
This compound contains a thiophene ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of thiophene derivatives. In particular, compounds similar to N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide | HCT116 | <9.0 |
| Similar Thiophene Derivative | MCF-7 | 0.05 ± 0.01 |
| Similar Thiophene Derivative | LCC-2 | 14.60 ± 0.81 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells (HCT116), with an IC50 value of less than 9 μM, suggesting strong antiproliferative potential .
The mechanism underlying the biological activity of this compound is believed to involve the inhibition of specific kinases and pathways associated with cancer cell proliferation. For instance, the compound has been noted to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in many cancers:
- EGFR Inhibition : The compound demonstrated an IC50 value of 94.44 nM against EGFR kinase, indicating potent inhibition that could disrupt signaling pathways involved in cell growth and survival .
- Apoptosis Induction : The antiproliferative effects are likely mediated through apoptosis induction in cancer cells, as evidenced by increased markers of apoptotic pathways in treated cells.
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments have shown that thiophene derivatives can inhibit cell proliferation across multiple cancer cell lines, including breast and colon cancer models. For example, derivatives similar to N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide have been reported to induce significant apoptosis in MCF-7 cells.
- In Silico Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins such as EGFR. These studies help elucidate how structural modifications can enhance biological activity .
Comparison with Similar Compounds
Thiophene vs. Furan Carboxamides
provides a direct comparison between N-(2-nitrophenyl)thiophene-2-carboxamide (ThC) and its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (FuC). Key differences include:
Substituent Effects: Nitro and Trifluoromethyl Groups
Compounds with nitro and trifluoromethyl substituents on aromatic systems are prevalent in agrochemicals and pharmaceuticals. For instance:
- Diflufenican (): A herbicide with a trifluoromethylpyridinecarboxamide structure. Its activity derives from the electron-withdrawing -CF₃ group enhancing lipid solubility and target-site binding .
- (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (): A Sos-inhibitor in cancer therapy, where the nitro and -CF₃ groups optimize allosteric interactions with Ras-activating proteins .
Compared to these, the target compound’s thiophene core may offer improved π-stacking interactions in biological systems, while the 2-methylbut-3-yn-2-yl group introduces steric bulk that could modulate solubility or metabolic degradation.
Carboxamide Derivatives with Varied Cores
and highlight carboxamides with divergent scaffolds:
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (): A thiophene-3-carboxamide with a branched alkyl chain and pyridine moiety. The 3-position substitution may alter binding orientation compared to the target compound’s 2-carboxamide structure .
- (2S)-N-(4-cyano-3-iodophenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide (): A non-thiophene carboxamide with dual cyano groups. The absence of sulfur reduces polarizability but increases hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
